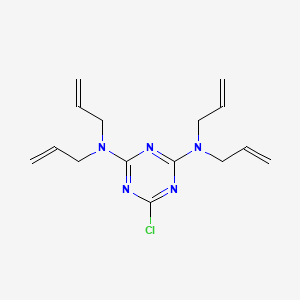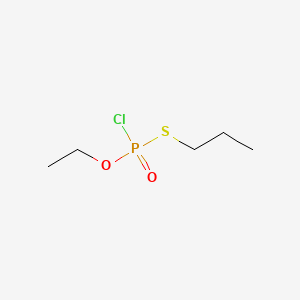![molecular formula C15H19BrN2O3 B8479607 tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate](/img/structure/B8479607.png)
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate
Descripción general
Descripción
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is a complex organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl hydrazinecarboxylate with 1-(4-bromophenyl)cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and bromophenyl groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and bromophenyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C15H19BrN2O3 |
|---|---|
Peso molecular |
355.23 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-14(2,3)21-13(20)18-17-12(19)15(8-9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
Clave InChI |
VBUHIXQZIABNQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-Bromo-6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B8479524.png)
![Carbamic acid,(3-amino-2'-chloro[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8479530.png)


![2-Chloro-4-(phenylamino)thieno[2,3-d]pyrimidine](/img/structure/B8479552.png)



![2,3,4,5-tetrahydro-2-methyl-5-phenethyl-1H-pyrido[4,3-b]indole](/img/structure/B8479594.png)





